molecular formula C7H15N3O2 B13141998 3-(Piperazin-1-yl)-L-Ala-OH

3-(Piperazin-1-yl)-L-Ala-OH

Cat. No.: B13141998
M. Wt: 173.21 g/mol
InChI Key: GCKHCMMDWJZKBQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperazin-1-yl)-L-Ala-OH is a compound that features a piperazine ring attached to an L-alanine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperazine ring, a common structural motif in pharmaceuticals, contributes to its biological activity and versatility in chemical reactions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-L-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-L-Ala-OH involves its interaction with various molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)-L-Ala-OH is unique due to the presence of the L-alanine moiety, which can impart specific biological activities and chemical reactivity. This distinguishes it from other piperazine derivatives that may not have the same functional groups or properties .

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-2-amino-3-piperazin-1-ylpropanoic acid

InChI

InChI=1S/C7H15N3O2/c8-6(7(11)12)5-10-3-1-9-2-4-10/h6,9H,1-5,8H2,(H,11,12)/t6-/m0/s1

InChI Key

GCKHCMMDWJZKBQ-LURJTMIESA-N

Isomeric SMILES

C1CN(CCN1)C[C@@H](C(=O)O)N

Canonical SMILES

C1CN(CCN1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.